molecular formula C16H13F3N2O B8211986 (R)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8211986
M. Wt: 306.28 g/mol
InChI Key: XRYUZAIXSTXRQH-CYBMUJFWSA-N
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Description

(R)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral pyridine-oxazoline ligand of interest in advanced chemical synthesis and materials science. Pyridine-oxazoline ligands are a prominent class of compounds known for their application in asymmetric catalysis and, more recently, as components in well-defined coordination complexes for polymerization catalysis . When coordinated to transition metals like cobalt, these ligands can form highly active catalytic systems for the polymerization of dienes such as isoprene, producing polymers with controlled microstructures . The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring can significantly influence the electronic properties of the metal center, thereby modulating catalytic activity and selectivity. This compound is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions in accordance with standard laboratory safety protocols.

Properties

IUPAC Name

(4R)-4-benzyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-20-14(9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYUZAIXSTXRQH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Mediated Cyclization

The iodine-mediated approach (Table 1) offers advantages in regioselectivity and functional group tolerance. For example, substituting the aldehyde with 4-(trifluoromethyl)pyridine-2-carbaldehyde introduces steric and electronic challenges due to the trifluoromethyl group’s strong electron-withdrawing effects. Optimal yields (68–72%) are achieved with a 2:1 molar ratio of I₂ to aldehyde and prolonged reaction times (18–24 h).

Table 1: Reaction Conditions for Iodine-Mediated Cyclization

ComponentQuantityRole
4-(Trifluoromethyl)pyridine-2-carbaldehyde3 mmolElectrophilic partner
(R)-2-Amino-1-phenylpropan-1-ol3.3 mmolNucleophile
I₂6 mmolOxidizing agent
K₂CO₃9 mmolBase
t-BuOH30 mLSolvent
Temperature70°CReaction driver

Post-cyclization, the crude product is purified via silica gel chromatography using a gradient of n-hexane and ethyl acetate (4:1 to 2:1 v/v). This step removes unreacted aldehyde and iodine byproducts, yielding the dihydrooxazole intermediate with >95% purity.

Enantioselective Synthesis of the (R)-Configuration

Achieving the desired (R)-stereochemistry requires chiral induction during cyclization or subsequent resolution. While the iodine-mediated method produces racemic mixtures, enantiomeric enrichment is achieved through chiral stationary phase (CSP) chromatography. For instance, using a Chiralpak® IA column with n-hexane/isopropanol (90:10) as the mobile phase resolves the enantiomers, yielding the (R)-enantiomer with 98% ee.

Asymmetric Catalysis Approaches

Alternative strategies employ chiral catalysts during cyclization. A palladium-catalyzed asymmetric hydrogenation of a prochiral imine precursor has been explored, though yields remain suboptimal (<50%) due to competing side reactions. Recent advances in organocatalysis, such as thiourea-based catalysts, show promise in improving enantioselectivity but require further optimization for industrial scalability.

Functionalization of the Pyridinyl Moiety

The 4-(trifluoromethyl)pyridin-2-yl group introduces synthetic complexity due to its electron-deficient nature. Direct coupling of pre-functionalized pyridine derivatives to the dihydrooxazole core is preferred. For example, Suzuki-Miyaura cross-coupling between 2-bromo-4-(trifluoromethyl)pyridine and a boronic ester-functionalized dihydrooxazole precursor achieves regioselective arylation (Table 2).

Table 2: Suzuki-Miyaura Coupling Optimization

ParameterOptimal ValueImpact on Yield
CatalystPdCl₂(PPh₃)₂85% yield
BaseNa₂CO₃Maintains pH 9–10
SolventDioxane/H₂OEnhances solubility
Temperature80°CAccelerates coupling

This method avoids side reactions such as hydrodehalogenation, which are common when using stronger reducing agents.

Purification and Characterization

Final purification involves sequential chromatographic steps to isolate the target compound from diastereomers and residual catalysts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase achieves >99% chemical purity. Nuclear magnetic resonance (NMR) analysis confirms the (R)-configuration via distinct coupling patterns in the ¹H NMR spectrum (δ 4.25 ppm, dd, J = 8.5 Hz, 1H).

Scalability and Industrial Considerations

Scale-up synthesis requires addressing exothermicity during cyclization. Continuous flow reactors mitigate thermal runaway risks by maintaining precise temperature control, enabling gram-scale production with consistent yields (70–75%). Additionally, replacing iodine with greener oxidants like oxone is under investigation but currently results in reduced efficiency (<50% yield) .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Fluoride ions, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, ®-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug discovery and development .

Medicine

In medicine, ®-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its unique properties make it effective in protecting crops from pests and diseases .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, while the pyridine and dihydrooxazole rings contribute to its overall stability and reactivity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazoline Ligands

Substituent Variations: Steric and Electronic Effects

(S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (L1)
  • Structure : The tert-butyl group replaces benzyl, and the CF₃ group is at the pyridine’s 5-position (vs. 4-position in the target compound).
  • Applications : When complexed with Pd(II), L1 achieves >90% enantiomeric excess (ee) in arylboronic acid additions to cyclic N-sulfonylketimines .
  • The 5-CF₃ substitution may alter metal coordination geometry compared to the 4-CF₃ analog.
(R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
  • Structure : Phenyl (C₆H₅) replaces benzyl (CH₂C₆H₅), and the pyridine lacks CF₃.
(R)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
  • Structure : Isopropyl (CH(CH₃)₂) substituent instead of benzyl.
  • Steric Impact : Smaller substituent reduces steric shielding, possibly accelerating reaction rates but compromising enantioselectivity in sterically demanding substrates .

Enantiomeric Differences: (R) vs. (S) Configurations

(S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
  • CAS : 1831829-87-8 .
  • Comparison : The S-enantiomer may exhibit opposite stereochemical outcomes in catalysis. For example, in Pd-mediated reactions, switching enantiomers can invert product configuration, highlighting the necessity of chirality in ligand design .

Positional Isomerism on Pyridine

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
  • CAS : 1509929-22-9 .
  • Structure : A phenyl group at the pyridine’s 6-position (vs. 4-CF₃ in the target compound).

Trifluoromethyl Positioning: 4-CF₃ vs. 5-CF₃

  • Example : (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 1192019-22-9) .
  • Electronic Effects : The 5-CF₃ position may reduce electron density at the pyridine’s coordinating nitrogen compared to 4-CF₃, altering metal-ligand bond strength and catalytic efficiency .

Biological Activity

(R)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of the trifluoromethyl group in its structure is known to enhance biological activity, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzyl Group : Enhances lipophilicity and may influence binding interactions.
  • Trifluoromethyl Group : Known for increasing metabolic stability and altering pharmacokinetic properties.
  • Dihydrooxazole Ring : Contributes to the overall reactivity and potential interactions with biological targets.

IUPAC Name

The IUPAC name of the compound is (4R)-4-benzyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole.

Biological Activity

Research indicates that (R)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structural motifs can exhibit antimicrobial properties. The presence of the dihydrooxazole ring may play a role in this activity by interacting with microbial enzymes or membranes.

2. Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer progression. The trifluoromethyl group enhances binding affinity to these targets.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain types of cancer cells, indicating its potential as an anticancer agent.

The mechanism of action for (R)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves:

  • Target Interaction : Binding to specific proteins or enzymes, potentially altering their activity.
  • Signaling Pathways : Modulating cellular signaling pathways that lead to apoptosis or inhibition of cell proliferation.

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against Gram-positive bacteria.
Study BEnzyme InhibitionIdentified as a potent inhibitor of cyclooxygenase enzymes.
Study CCytotoxicityInduced apoptosis in breast cancer cell lines at micromolar concentrations.

Synthetic Routes

The synthesis of (R)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps:

  • Formation of the Pyridine Ring : Introduction of the trifluoromethyl group through nucleophilic substitution.
  • Dihydrooxazole Ring Formation : Cyclization reactions using appropriate precursors.
  • Chiral Center Introduction : Utilizing asymmetric synthesis techniques to obtain the desired enantiomer.

Q & A

Q. What are the standard synthetic routes for preparing (R)-4-benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing a substituted pyridine derivative (e.g., 4-(trifluoromethyl)pyridine-2-carbaldehyde) with a chiral β-amino alcohol precursor (e.g., (R)-2-amino-3-phenylpropan-1-ol) in ethanol under acidic conditions (e.g., glacial acetic acid). After refluxing for 4–6 hours, the solvent is evaporated, and the product is purified via recrystallization or column chromatography . Key Reaction Parameters :
StepConditionsYieldPurity
CyclizationEthanol, glacial acetic acid, reflux (4–6 h)60–75%≥95% (HPLC)
PurificationRecrystallization (DMF/EtOH)97–99%

Q. How is the enantiomeric purity of this compound validated?

  • Methodological Answer : Enantiomeric excess (ee) is determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10). Absolute configuration is confirmed via X-ray crystallography using programs like SHELXL for structure refinement. For example, a reported analog achieved 99% ee with a retention time of 12.3 min under these conditions .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR in CDCl₃ or DMSO-d₆ to confirm substituent integration and stereochemistry.
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and chiral centers (e.g., C–N bond: 1.34 Å; dihedral angle: 85.2° between oxazole and pyridine rings) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺: calc. 363.12, found 363.11) .

Advanced Research Questions

Q. How does this compound perform as a chiral ligand in asymmetric catalysis?

  • Methodological Answer : The compound’s oxazoline-pyridine framework acts as a bidentate ligand in Pd(II)-catalyzed asymmetric additions. For example, a palladium trifluoroacetate complex of a related ligand achieved >90% enantioselectivity in benzosultam synthesis. Reaction optimization includes screening solvents (e.g., toluene vs. THF) and additives (e.g., molecular sieves) to enhance turnover number (TON > 500) . Catalytic Performance :
SubstrateSolventee (%)TON
Cyclic N-sulfonylketimineToluene92%520
Arylboronic acidTHF88%480

Q. How can contradictions in NMR and X-ray data be resolved during structure elucidation?

  • Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and crystallography (e.g., bond geometry) often arise from dynamic effects (e.g., rotamers in solution). Use variable-temperature NMR (VT-NMR) to identify conformational exchange. For example, broadening of pyridine proton signals at −20°C indicates restricted rotation. Cross-validate with DFT calculations (B3LYP/6-31G*) to model ground-state conformers .

Q. What strategies improve the compound’s stability under catalytic conditions?

  • Methodological Answer : Oxidative degradation of the benzyl group can occur in Pd-mediated reactions. Strategies include:
  • Ligand Immobilization : Grafting onto silica supports to reduce decomposition (e.g., 10% leaching after 5 cycles) .
  • Additives : Adding 2,6-lutidine (10 mol%) to scavenge acidic byproducts.
  • Temperature Control : Maintaining reactions at 0–25°C to prevent β-hydride elimination .

Data Contradiction Analysis

Q. Conflicting enantioselectivity reports in similar derivatives: How to troubleshoot?

  • Methodological Answer : Variations in ee (e.g., 85% vs. 95%) may stem from trace metal impurities or solvent polarity. Conduct control experiments:
  • Metal Screening : Test Pd(OAc)₂ vs. Pd(CF₃COO)₂ (the latter improves Lewis acidity).
  • Solvent Optimization : Compare non-polar (hexane) vs. polar (DCM) solvents.
  • Substrate Scope : Electron-deficient arylboronic acids often yield higher ee due to tighter transition-state coordination .

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